N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide
Description
N-(4-Cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a 4,5-dimethyl-2-oxo-1,3-thiazole moiety linked to a cyano-substituted heptane chain. This compound combines a thiazolidinone core—a heterocyclic ring known for its biological relevance—with a branched aliphatic chain containing a nitrile group, which may enhance metabolic stability and intermolecular interactions.
Properties
IUPAC Name |
N-(4-cyanoheptan-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-5-7-15(10-16,8-6-2)17-13(19)9-18-11(3)12(4)21-14(18)20/h5-9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMDLUKTPYTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)CN1C(=C(SC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Containing Acetamides
The target compound shares structural homology with N-substituted thiazolyl acetamides, such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:
- Substituent Effects: The dichlorophenyl group in ’s compound introduces strong electron-withdrawing effects, whereas the 4-cyanoheptane chain in the target compound provides steric bulk and polarizability.
- Crystallography : The dichlorophenyl-thiazolyl acetamide exhibits a dihedral angle of 61.8° between aromatic rings, stabilized by N–H⋯N hydrogen bonds forming an R₂²(8) graph-set motif . In contrast, the target compound’s aliphatic nitrile group may favor alternative packing modes or solvent interactions.
Thiazolidinone Derivatives
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () highlight the role of the thiazolidin-4-one ring in bioactivity.
Antioxidant and Bioactive Analogues
reports coumarin-linked acetamides with superior antioxidant activity to ascorbic acid , attributed to radical scavenging via the 2-oxo-2H-chromen-4-yloxy group. The target compound’s 4,5-dimethylthiazole moiety may confer distinct redox properties, though direct antioxidant data are unavailable.
Data Table: Comparative Analysis of Key Acetamide Derivatives
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound are absent, and provide critical insights:
- Graph-Set Analysis : Thiazole-containing acetamides often exhibit R₂²(8) motifs via N–H⋯N bonds, whereas aliphatic nitriles may engage in C≡N⋯H interactions, altering supramolecular architecture .
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